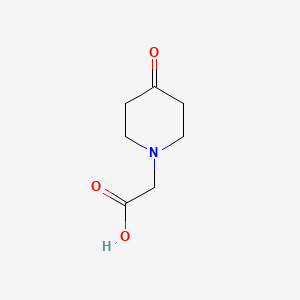
4-ブロモピリジン-2,6-ジカルボンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C7H6BrN3O2 and a molecular weight of 244.04 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound.
科学的研究の応用
4-Bromopyridine-2,6-dicarboxamide has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Catalysis: The compound is used in catalytic organic transformations, such as cross-coupling reactions.
Biological Studies: It is employed in the study of metalloenzyme active sites and their synthetic modeling.
Sensing and Recognition: The compound is used in the development of sensors and recognition systems for detecting various analytes.
作用機序
Target of Action
4-Bromopyridine-2,6-dicarboxamide primarily targets carbonic anhydrase (CA) and cholinesterase (ChE) . These enzymes play crucial roles in physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while cholinesterase is essential for nerve function.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction leads to changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of carbonic anhydrase and cholinesterase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body. On the other hand, cholinesterase inhibition can affect nerve signal transmission .
Pharmacokinetics
The compound’s molecular weight of 244.04 might influence these properties.
Result of Action
The molecular and cellular effects of 4-Bromopyridine-2,6-dicarboxamide’s action are primarily due to the inhibition of carbonic anhydrase and cholinesterase. This can lead to changes in pH regulation, fluid balance, and nerve signal transmission .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromopyridine-2,6-dicarboxamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-2,6-dicarboxamide typically involves the bromination of pyridine-2,6-dicarboxamide. One common method is the reaction of pyridine-2,6-dicarboxamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of 4-Bromopyridine-2,6-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
化学反応の分析
Types of Reactions
4-Bromopyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Negishi coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxamide: The parent compound without the bromine substitution.
2-Bromopyridine: A similar compound with bromine substitution at the 2-position.
4-Chloropyridine-2,6-dicarboxamide: A compound with chlorine substitution instead of bromine.
Uniqueness
4-Bromopyridine-2,6-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 4-position enhances its reactivity in substitution and coupling reactions compared to its non-brominated counterpart .
特性
IUPAC Name |
4-bromopyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQHWUPJBJBKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)N)C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)


![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)
![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2376668.png)

